molecular formula C26H24N6O4S2 B4780179 N,N'-1,2-phenylenebis{2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide}

N,N'-1,2-phenylenebis{2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide}

Cat. No. B4780179
M. Wt: 548.6 g/mol
InChI Key: VGBVREAUGOQFGM-UHFFFAOYSA-N
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Description

N,N'-1,2-phenylenebis{2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide} is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is synthesized through a multistep process and has been shown to exhibit promising biological and pharmacological properties.

Mechanism of Action

The mechanism of action of N,N'-1,2-phenylenebis{2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide} is not fully understood. However, it has been proposed that this compound works by inhibiting the growth of cancer cells and bacteria by disrupting their DNA synthesis and replication.
Biochemical and Physiological Effects:
N,N'-1,2-phenylenebis{2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide} has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria. In addition, this compound has been shown to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N'-1,2-phenylenebis{2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide} in lab experiments is its broad-spectrum activity against cancer cells and bacteria. This compound has also been shown to be effective against drug-resistant strains of bacteria. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated.

Future Directions

There are several future directions for the research on N,N'-1,2-phenylenebis{2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide}. One of the areas of interest is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the investigation of the potential applications of this compound in agriculture, particularly as a pesticide or herbicide. Furthermore, the use of this compound in material science, such as in the development of new materials with antimicrobial properties, is also an area of interest for future research.

Scientific Research Applications

N,N'-1,2-phenylenebis{2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide} has been extensively studied for its potential applications in medicine. It has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory properties. In addition, this compound has been shown to be effective against drug-resistant bacteria and cancer cells.

properties

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-[[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O4S2/c1-35-15-7-9-19-21(11-15)31-25(29-19)37-13-23(33)27-17-5-3-4-6-18(17)28-24(34)14-38-26-30-20-10-8-16(36-2)12-22(20)32-26/h3-12H,13-14H2,1-2H3,(H,27,33)(H,28,34)(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBVREAUGOQFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3NC(=O)CSC4=NC5=C(N4)C=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-benzene-1,2-diylbis{2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide}

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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